molecular formula C6H12O4S B2476560 3-Methanesulfonyl-2-methylbutanoic acid CAS No. 1496436-89-5

3-Methanesulfonyl-2-methylbutanoic acid

Cat. No.: B2476560
CAS No.: 1496436-89-5
M. Wt: 180.22
InChI Key: XNHVFICHJQJJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methanesulfonyl-2-methylbutanoic acid is a chemical compound that belongs to the category of sulfones. It has the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol. This compound is characterized by the presence of a methanesulfonyl group attached to a butanoic acid backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methanesulfonyl-2-methylbutanoic acid can be synthesized through various methods. One common approach involves the oxidation of 2-methyl-3-(methylthio)butanoic acid using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate. The reaction is typically carried out in an aqueous medium at elevated temperatures to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The process may include steps such as purification through crystallization or distillation to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted butanoic acids depending on the nucleophile used.

Scientific Research Applications

3-Methanesulfonyl-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylsulfonyl)propanoic acid
  • 3-Methanesulfonyl-2-methylpentanoic acid
  • 2-Methyl-3-(methylsulfonyl)hexanoic acid

Uniqueness

3-Methanesulfonyl-2-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-methyl-3-methylsulfonylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-4(6(7)8)5(2)11(3,9)10/h4-5H,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHVFICHJQJJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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